molecular formula C16H22N2 B14601806 1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole CAS No. 61019-45-2

1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole

Cat. No.: B14601806
CAS No.: 61019-45-2
M. Wt: 242.36 g/mol
InChI Key: BFZVDYWSEVHNNN-UHFFFAOYSA-N
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Description

1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole is a chemical compound known for its unique structure and properties It features an imidazole ring substituted with a butan-2-yl group, which is further attached to a 2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole typically involves the reaction of 2,4,6-trimethylphenyl derivatives with butan-2-yl imidazole under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • Ethanone, 1-(2,4,6-trimethylphenyl)-
  • 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-

Comparison: 1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole is unique due to its specific substitution pattern and the presence of both an imidazole ring and a 2,4,6-trimethylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. In contrast, similar compounds may lack one or more of these features, resulting in different reactivity and applications .

Properties

CAS No.

61019-45-2

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

1-[1-(2,4,6-trimethylphenyl)butan-2-yl]imidazole

InChI

InChI=1S/C16H22N2/c1-5-15(18-7-6-17-11-18)10-16-13(3)8-12(2)9-14(16)4/h6-9,11,15H,5,10H2,1-4H3

InChI Key

BFZVDYWSEVHNNN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=C(C=C(C=C1C)C)C)N2C=CN=C2

Origin of Product

United States

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